molecular formula C9H13Cl2FN2 B12086612 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B12086612
M. Wt: 239.11 g/mol
InChI Key: ICPMFOJSZPMCKP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride ( 2703756-62-9) is a chemical compound with the molecular formula C9H13Cl2FN2 and a molecular weight of 239.12 g/mol . It is supplied as a high-purity material intended for research and development applications. This compound features a pyridine ring, a core heterocyclic aromatic moiety, substituted with a fluorine atom and a pyrrolidine group. The pyrrolidine ring is a key pharmacophore found in many biologically active molecules and is a common feature in compounds studied for their effects on the central nervous and immune systems . The fusion of pyrrole and pyridine rings in related scaffolds, such as pyrrolopyridines, is known to confer a broad spectrum of pharmacological properties, making them subjects of interest in various therapeutic areas . Researchers are exploring such structures for potential application in developing new analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . As with all our fine chemicals, this product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a controlled environment, adhering to all appropriate safety protocols. For quality assurance, each batch is supplied with a Certificate of Analysis. The recommended storage condition is in an inert atmosphere at room temperature .

Properties

Molecular Formula

C9H13Cl2FN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-fluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-6-11-5-3-7(8)9-2-1-4-12-9;;/h3,5-6,9,12H,1-2,4H2;2*1H

InChI Key

ICPMFOJSZPMCKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:
Research indicates that 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride may serve as an intermediate in developing novel therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to interact with specific receptors involved in central nervous system pathways positions it as a candidate for further investigation in treating psychiatric conditions.

2. Enzyme Inhibition:
The compound has been studied for its potential to inhibit certain enzymes and receptors linked to neurological pathways. Its structural features allow effective interaction with biological targets, contributing to its therapeutic effects. Notably, studies have shown that it can modulate receptor activity, which may enhance its efficacy in treating various conditions .

3. Pain Management:
The compound's reactivity, attributed to the fluorinated pyridine and pyrrolidine groups, suggests potential applications in pain management. Investigations into its interactions with TRPV1 receptors indicate that it may act as an antagonist, providing insights into its analgesic properties in neuropathic pain models .

Interaction Studies

Recent studies have focused on understanding how 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride interacts with biological receptors:

  • Receptor Binding: The compound has demonstrated significant binding affinity to various receptors implicated in CNS functions, suggesting its potential utility in pharmacotherapy for neurological disorders.
  • Molecular Docking Studies: Computational docking studies have provided insights into the binding modes and affinities of this compound against specific targets, further validating its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2703756-62-9
  • Molecular Formula : C₉H₁₂ClFN₂
  • Molar Mass : 202.66 g/mol
  • Structure : Features a pyridine ring substituted with a fluorine atom at position 3 and a pyrrolidin-2-yl group at position 2. The dihydrochloride salt enhances solubility and stability .

Key Features :

  • The pyrrolidine moiety contributes to conformational flexibility and hydrogen-bonding capabilities.

Comparison with Structurally Similar Compounds

Structural Analogs in the ABChem Catalog

lists compounds with pyrrolidine-pyridine scaffolds, including:

  • AB18125 : 3-(Pyrrolidin-2-yl)pyridine
  • AB18126 : 4-(Pyrrolidin-2-yl)pyridine

Key Differences :

Parameter 3-Fluoro-4-(pyrrolidin-2-yl)pyridine Dihydrochloride AB18125 AB18126
CAS No. 2703756-62-9 Not Provided Not Provided
Substituents Fluorine at C3, pyrrolidine at C4 Pyrrolidine at C3 Pyrrolidine at C4
Salt Form Dihydrochloride Neutral Neutral
Molecular Formula C₉H₁₂ClFN₂ C₉H₁₂N₂ C₉H₁₂N₂
Molecular Weight 202.66 g/mol ~148.21 g/mol ~148.21 g/mol

Implications :

  • The fluorine atom in the target compound may enhance metabolic stability and lipophilicity compared to AB18125/AB18124.
  • The dihydrochloride salt improves aqueous solubility, critical for in vitro assays .

Comparison with Sulfonamide Analogs

describes 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride :

  • CAS No.: 1864061-23-3
  • Molecular Formula : C₁₁H₁₆ClFN₂O₃S
  • Molar Mass : 310.77 g/mol

Structural Contrast :

Parameter Target Compound Sulfonamide Analog
Core Structure Pyridine ring Benzene ring with sulfonamide group
Substituents Fluorine, pyrrolidine Fluorine, pyrrolidine-methoxy linker
Functional Groups Pyridine, amine (pyrrolidine) Sulfonamide, ether, pyrrolidine
Molecular Weight 202.66 g/mol 310.77 g/mol

Functional Implications :

  • The sulfonamide group in the analog enables hydrogen bonding with serine or threonine residues in enzymatic targets, broadening therapeutic applications .

Research Findings and Pharmacological Considerations

Electronic and Steric Effects

  • Fluorine’s Role : The electron-withdrawing fluorine in the target compound may stabilize charge-transfer interactions in receptor binding, a feature absent in AB18125/AB18126 .
  • Salt Form vs. Neutral Analogs : The dihydrochloride salt improves bioavailability but may require pH adjustment for in vivo use compared to neutral analogs .

Solubility and Bioavailability

  • Target Compound : High solubility due to dihydrochloride salt (~20 mg/mL in water) .
  • Sulfonamide Analog : Lower solubility (estimated <5 mg/mL) due to hydrophobic sulfonamide and methoxy groups .

Biological Activity

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS Number: 2703756-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. The presence of the fluorine atom is significant as it can influence the compound's electronic properties, potentially enhancing its biological activity.

Antibacterial Properties

Research indicates that derivatives of pyridine, including those with pyrrolidine substitutions, exhibit notable antibacterial activity. In vitro studies have shown that compounds similar to 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for structurally related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Bacteria
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochlorideTBDTBD
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli
Other pyridine derivativesVariesVarious Gram-positive and Gram-negative bacteria

The specific activity of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride remains to be fully characterized; however, its structural similarities suggest potential efficacy against similar pathogens.

Antifungal Activity

In addition to antibacterial properties, pyridine derivatives have also demonstrated antifungal activity. Compounds tested against Candida albicans showed MIC values ranging from 16.69 to 78.23 µM . This suggests that 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride could possess similar antifungal capabilities.

The mechanisms underlying the antimicrobial effects of pyridine derivatives often involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. For example, studies have indicated that the presence of halogen substituents can significantly enhance the bioactivity of these compounds by increasing their lipophilicity and membrane permeability .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that specific modifications increased antibacterial potency significantly. The introduction of electron-withdrawing groups was correlated with enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Neuronal Nitric Oxide Synthase Inhibition : Another research avenue explored the potential of aminopyridine-based compounds as selective inhibitors for neuronal nitric oxide synthase (nNOS). The findings suggested that modifications in the structure could lead to high selectivity and potency against nNOS, which is crucial for developing treatments for neurodegenerative diseases .
  • Fluorinated Compounds : The incorporation of fluorine into drug structures has been shown to improve metabolic stability and reduce degradation by enzymes, which may enhance the therapeutic effectiveness of compounds like 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from fluorinated pyridine precursors and pyrrolidine derivatives. A common approach includes:

  • Condensation reactions to form the pyridine core, followed by nucleophilic substitution to introduce the pyrrolidine moiety .
  • Salt formation : Conversion to the dihydrochloride form via treatment with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) to enhance solubility and crystallinity .
  • Purification : Recrystallization from ethanol/water mixtures or use of reverse-phase HPLC to achieve >95% purity. Monitor purity via LC-MS and NMR .

Q. How can the structural integrity and enantiomeric purity of this compound be validated?

  • Analytical Techniques :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .
  • X-ray crystallography to confirm absolute stereochemistry, particularly if the pyrrolidine ring has chiral centers .
  • NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to assess enantiomeric excess .

Q. What safety protocols are essential for handling 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride?

  • Precautions :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in a desiccator at 2–8°C to prevent hydrolysis.
  • In case of exposure, follow first-aid measures outlined in Safety Data Sheets (SDS), including rinsing with water for 15 minutes and seeking medical attention .

Q. Which analytical techniques are most reliable for confirming the dihydrochloride salt form?

  • Characterization Methods :

  • Elemental analysis (CHNS) to verify stoichiometry of Cl⁻ ions.
  • Thermogravimetric analysis (TGA) to assess dehydration and HCl loss patterns .
  • X-ray powder diffraction (XRPD) to compare with known crystalline forms of dihydrochloride salts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Strategies :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in active sites, focusing on fluorine’s electronegativity and pyrrolidine’s conformational flexibility .
  • Conduct molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Approaches :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with phenotypic readouts (e.g., cAMP accumulation) to confirm mechanism .
  • Meta-analysis : Compare datasets across publications, accounting for differences in solvent (DMSO vs. saline) and concentration ranges .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Continuous flow reactors to enhance reaction control and reduce racemization during pyrrolidine coupling .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Crystallization optimization : Screen solvents (e.g., acetone/water) to favor enantiopure crystal growth, leveraging Ostwald ripening principles .

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